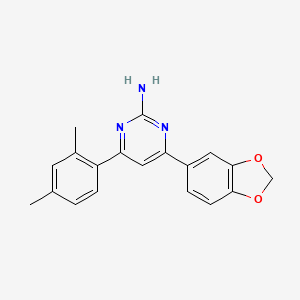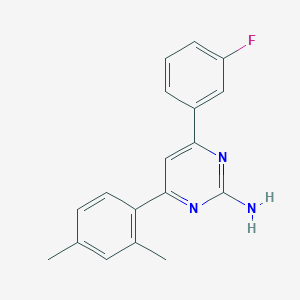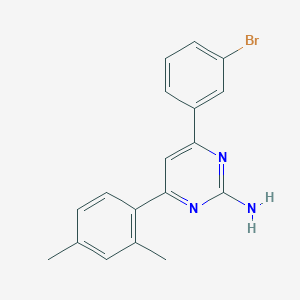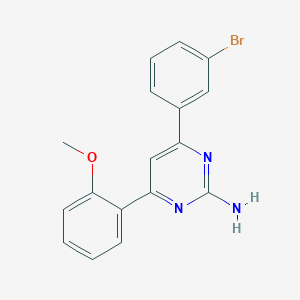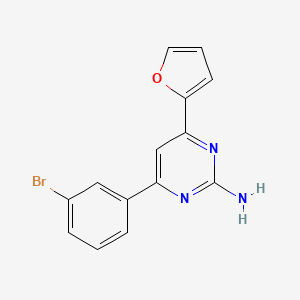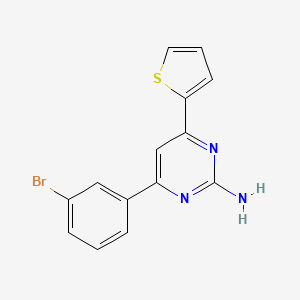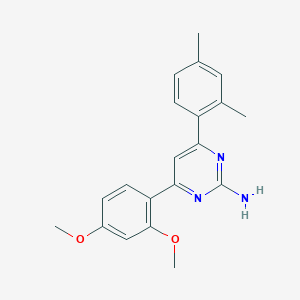
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is a synthetic compound that has been studied for a variety of scientific and medical applications. It is a heterocyclic aromatic compound with a molecular weight of 243.3 g/mol. This compound has been studied for its potential use in medicinal chemistry, cancer research, and other scientific applications.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been studied for its potential use in medicinal chemistry, cancer research, and other scientific applications. It has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an antioxidant. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act in a variety of ways. It has been shown to inhibit the growth of cancer cells, as well as to act as an antioxidant. Additionally, this compound has been shown to act as an anti-inflammatory agent, as well as to act as an antimicrobial agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to have a variety of effects, including the inhibition of cancer cell growth, acting as an antioxidant, and acting as an anti-inflammatory agent. Additionally, this compound has been shown to act as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost and its relatively easy availability. Additionally, this compound has been shown to have a variety of effects that make it useful in a variety of scientific applications. However, there are some limitations to using this compound in laboratory experiments. For example, the compound has a relatively short shelf-life, and it is not stable in the presence of light or heat. Additionally, the compound is not soluble in water, so it must be dissolved in an organic solvent before use.
Direcciones Futuras
There are a variety of potential future directions for the study of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine. These include further exploration of its potential use in medicinal chemistry, cancer research, and other scientific applications. Additionally, further research could be done to explore the compound’s potential to act as an antioxidant and an anti-inflammatory agent. Additionally, further research could be done to explore the compound’s potential to act as an antimicrobial agent. Finally, further research could be done to explore the compound’s potential to act as a drug delivery system.
Métodos De Síntesis
The synthesis of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is achieved through the reaction of 2,4-dimethoxyphenyl isocyanide and 2,4-dimethylphenyl isocyanide. The reaction is catalyzed by an acid and yields the desired compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction time is typically between one and two hours.
Propiedades
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-5-7-15(13(2)9-12)17-11-18(23-20(21)22-17)16-8-6-14(24-3)10-19(16)25-4/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBERXNDMCHJQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




